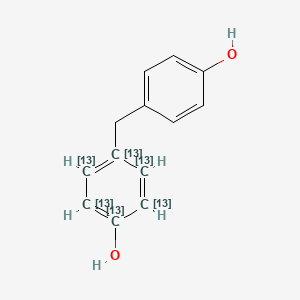

Bisphenol F-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

4-[(4-hydroxyphenyl)methyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2/i1+1,2+1,5+1,6+1,10+1,12+1 |

InChI Key |

PXKLMJQFEQBVLD-UTHCEYBASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Bisphenol F-¹³C₆ in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Bisphenol F-¹³C₆ (BPF-¹³C₆) in research, with a focus on its use as an internal standard in quantitative analytical methods. This document details the rationale for its use, experimental protocols, and the broader context of Bisphenol F (BPF) research, including its impact on cellular signaling pathways.

Core Application: Isotope Dilution Mass Spectrometry

Bisphenol F-¹³C₆ is a stable isotope-labeled form of Bisphenol F. Its primary and critical role in research is as an internal standard for the accurate quantification of BPF in complex matrices such as biological fluids (urine, plasma), environmental samples (water, soil), and food products. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).

The rationale for using BPF-¹³C₆ lies in its chemical and physical properties, which are nearly identical to the native (unlabeled) BPF. However, it is heavier due to the incorporation of six ¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (BPF) and the internal standard (BPF-¹³C₆). By adding a known amount of BPF-¹³C₆ to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation, extraction, and analysis can be accurately corrected for, leading to highly precise and accurate quantification.

Experimental Protocol: Quantification of Bisphenol F in Human Urine using LC-MS/MS

This section provides a detailed methodology for the analysis of BPF in human urine, employing BPF-¹³C₆ as an internal standard.

Sample Preparation: Enzymatic Hydrolysis and Liquid-Liquid Extraction

-

Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex the samples to ensure homogeneity. Aliquot 1 mL of each urine sample into a clean glass tube.

-

Internal Standard Spiking: Spike each sample with a known concentration of Bisphenol F-¹³C₆ solution (e.g., 20 µL of a 1 µg/mL solution to achieve a final concentration of 20 ng/mL). Also prepare calibration curve standards and quality control (QC) samples by spiking blank urine with known concentrations of native BPF and the same fixed concentration of BPF-¹³C₆.

-

Enzymatic Hydrolysis: To deconjugate the glucuronidated and sulfated forms of BPF, add 100 µL of a β-glucuronidase/arylsulfatase solution from Helix pomatia (≥10,000 units/mL of β-glucuronidase and ≥750 units/mL of sulfatase) and 500 µL of 0.1 M sodium acetate buffer (pH 5.0).

-

Incubation: Vortex the samples gently and incubate them in a water bath at 37°C for at least 4 hours, or overnight.

-

Liquid-Liquid Extraction (LLE): After incubation, allow the samples to cool to room temperature. Add 2 mL of an extraction solvent mixture, such as ethyl acetate/isopropanol (9:1, v/v).

-

Extraction and Centrifugation: Vortex the tubes vigorously for 5 minutes. Centrifuge the samples at 3500 rpm for 10 minutes to separate the organic and aqueous phases.

-

Solvent Transfer and Evaporation: Carefully transfer the upper organic layer to a new clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 water:methanol) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental parameters for the quantification of BPF using BPF-¹³C₆ as an internal standard.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 5 | 95 |

| 10.0 | 5 | 95 |

| 10.1 | 95 | 5 |

| 12.0 | 95 | 5 |

Table 3: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Ion Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Capillary Voltage | 2.9 kV |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions for BPF and BPF-¹³C₆

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Bisphenol F (BPF) | 199.1 | 105.1 | 93.1 | -22 |

| Bisphenol F-¹³C₆ | 205.1 | 111.1 | 93.1 | -22 |

Note: The precursor ion for BPF-¹³C₆ is 6 mass units higher than that of BPF. The fragment ion containing the ¹³C-labeled ring will also be shifted by 6 mass units. The fragment corresponding to the unlabeled phenol ring (m/z 93.1) remains the same.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for BPF Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying BPF in urine samples using BPF-¹³C₆.

BPF and Cellular Signaling: The Sphingomyelin-Ceramide Pathway

Research has indicated that BPF, similar to other bisphenols, can induce apoptosis (programmed cell death) in various cell types. One of the signaling pathways implicated in BPF-induced apoptosis is the sphingomyelin-ceramide pathway. BPF exposure can lead to the activation of sphingomyelinases, enzymes that hydrolyze sphingomyelin in the cell membrane to generate ceramide. Ceramide acts as a second messenger that can trigger a cascade of downstream events culminating in apoptosis.

The diagram below illustrates a simplified model of the sphingomyelin-ceramide signaling pathway and its role in apoptosis, which can be activated by cellular stressors like BPF.

Conclusion

Bisphenol F-¹³C₆ is an indispensable tool for researchers studying the prevalence and toxicological effects of Bisphenol F. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy and precision necessary for human biomonitoring and environmental analysis. The detailed experimental protocol provided herein serves as a comprehensive guide for the quantification of BPF in urine. Furthermore, understanding the impact of BPF on cellular signaling pathways, such as the sphingomyelin-ceramide pathway, is crucial for elucidating its mechanisms of toxicity and potential health risks. This technical guide equips researchers with the foundational knowledge and methodologies to effectively utilize Bisphenol F-¹³C₆ in their scientific investigations.

Synthesis and Isotopic Labeling of Bisphenol F-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical characterization of Bisphenol F-¹³C₆. This stable isotope-labeled internal standard is a critical tool for researchers in the fields of toxicology, environmental science, and drug development for the accurate quantification of Bisphenol F (BPF) in various matrices.

Introduction

Bisphenol F (BPF) is a chemical compound used in the manufacturing of plastics and epoxy resins, often as a substitute for Bisphenol A (BPA). Due to its potential endocrine-disrupting properties and widespread human exposure, there is a growing need for sensitive and accurate methods to quantify its presence in biological and environmental samples. Stable isotope dilution analysis using a labeled internal standard such as Bisphenol F-¹³C₆ is the gold standard for such quantitative measurements, as it corrects for matrix effects and variations in sample preparation and instrument response.

This guide details a plausible synthetic route for Bisphenol F-¹³C₆, outlines its analytical characterization, and presents a typical experimental workflow for its application in research.

Synthesis of Bisphenol F-¹³C₆

The synthesis of Bisphenol F-¹³C₆ is predicated on the well-established acid-catalyzed condensation reaction between phenol and formaldehyde. In this case, commercially available phenol-¹³C₆ is used as the starting material to introduce the isotopic label into the Bisphenol F structure.

Proposed Synthetic Pathway

The reaction proceeds via an electrophilic aromatic substitution mechanism, where formaldehyde, activated by an acid catalyst, reacts with two molecules of phenol-¹³C₆ to form the methylene-bridged product.

Caption: Proposed reaction pathway for the synthesis of Bisphenol F-¹³C₆.

Experimental Protocol

This protocol is a composite based on established methods for the synthesis of unlabeled Bisphenol F and other isotopically labeled phenolic compounds.

Materials:

-

Phenol-¹³C₆ (≥98% isotopic purity)

-

Formaldehyde (37% aqueous solution)

-

Phosphoric acid (85%)

-

Toluene

-

Sodium hydroxide

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add Phenol-¹³C₆ and phosphoric acid. The molar ratio of Phenol-¹³C₆ to formaldehyde should be in the range of 3:1 to 10:1 to minimize polymer formation.

-

Reaction: Heat the mixture to 40-50°C with stirring. Slowly add the formaldehyde solution from the dropping funnel over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for another 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to dissolve the product and transfer the mixture to a separatory funnel.

-

Purification:

-

Wash the organic layer sequentially with deionized water, 5% sodium hydroxide solution to remove unreacted phenol, and again with deionized water until the aqueous layer is neutral.

-

Acidify the combined aqueous washes with hydrochloric acid to precipitate any unreacted phenol-¹³C₆ for potential recovery.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Recrystallization: Recrystallize the crude Bisphenol F-¹³C₆ from a suitable solvent system, such as toluene or a mixture of toluene and heptane, to obtain a purified crystalline product.

-

Drying: Dry the purified crystals under vacuum at a temperature below their melting point.

Analytical Characterization

The successful synthesis and purity of Bisphenol F-¹³C₆ should be confirmed by various analytical techniques.

Quantitative Data

| Parameter | Expected Value |

| Molecular Formula | ¹³C₆C₇H₁₂O₂ |

| Molecular Weight | 206.19 g/mol |

| Isotopic Purity | ≥ 98% (as determined by Mass Spectrometry) |

| Chemical Purity | > 95% (as determined by HPLC) |

| Melting Point | Approximately 162-164 °C (for the 4,4'-isomer) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to be similar to that of unlabeled Bisphenol F. The key signals would be:

-

A singlet for the methylene bridge protons (-CH₂-).

-

Doublets for the aromatic protons, showing the characteristic AA'BB' or AB quartet system for the para-substituted rings.

-

A singlet for the hydroxyl protons (-OH), which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show signals for the seven unlabeled carbon atoms. The six labeled carbon atoms of the aromatic rings will either be absent or show significantly enhanced signals with ¹³C-¹³C coupling, depending on the specific NMR experiment performed. The expected chemical shifts for the unlabeled carbons would be similar to those of unlabeled Bisphenol F.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic enrichment of the labeled compound. In a high-resolution mass spectrum, the molecular ion peak should correspond to the calculated exact mass of Bisphenol F-¹³C₆. The isotopic distribution of the molecular ion cluster will confirm the number of ¹³C atoms incorporated. Fragmentation patterns can be compared to those of unlabeled Bisphenol F to further confirm the structure.

Application in Research: A Typical Workflow

Bisphenol F-¹³C₆ is primarily used as an internal standard in quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: A generalized workflow for the quantification of Bisphenol F using Bisphenol F-¹³C₆ as an internal standard.

This workflow illustrates the key steps from sample collection to data analysis. The addition of a known amount of Bisphenol F-¹³C₆ at the beginning of the sample preparation process allows for the accurate determination of the native Bisphenol F concentration by correcting for any losses during extraction and analysis.

Conclusion

The synthesis and availability of Bisphenol F-¹³C₆ are essential for advancing research into the environmental fate, human exposure, and potential health effects of Bisphenol F. This technical guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to conduct high-quality, quantitative studies. The detailed methodologies and structured data presented herein are intended to support the efforts of scientists and drug development professionals in this critical area of research.

In-Depth Technical Guide to Bisphenol F-¹³C₆

This technical guide provides comprehensive information on Bisphenol F-¹³C₆, targeting researchers, scientists, and professionals in drug development. The guide details its chemical properties, analytical applications, and the biological interactions of its unlabeled counterpart, Bisphenol F (BPF).

Core Data Presentation

The fundamental chemical and physical properties of Bisphenol F-¹³C₆ are summarized below. This isotopically labeled compound is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Bisphenol F.

| Property | Value | Citation(s) |

| CAS Number | 1410794-06-7 | [1][2] |

| Molecular Weight | 206.19 g/mol | [1][2] |

| Molecular Formula | C₇¹³C₆H₁₂O₂ | [1] |

| IUPAC Name | 4-[(4-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-yl)methyl]phenol | |

| Synonyms | BPF-¹³C₆, 4,4'-Methylenediphenol-¹³C₆ | |

| Physical State | Solid (at room temperature) | |

| Purity | Typically >95% (by HPLC) | |

| Storage Temperature | +4°C | |

| Unlabeled CAS Number | 620-92-8 |

Experimental Protocols

Detailed methodologies for the synthesis of Bisphenol F, its analysis using Bisphenol F-¹³C₆ as an internal standard, and in vitro metabolism studies are provided below.

Synthesis of Bisphenol F (Unlabeled)

Bisphenol F is typically synthesized via an acid-catalyzed condensation reaction between phenol and formaldehyde.

Materials:

-

Phenol

-

Formaldehyde (37% solution)

-

Acid catalyst (e.g., phosphoric acid, oxalic acid, or a modified cation exchange resin)

-

Solvent for purification (e.g., toluene, xylene)

Procedure:

-

Combine phenol and the acid catalyst in a reaction vessel. The molar ratio of phenol to formaldehyde is typically high (e.g., 4:1 to 10:1) to favor the formation of the desired product.

-

Heat the mixture to the desired reaction temperature (e.g., 40-110°C), depending on the catalyst used.

-

Slowly add the formaldehyde solution to the reaction mixture with continuous stirring.

-

Maintain the reaction at the set temperature for a specified duration (e.g., 1-6 hours).

-

After the reaction is complete, cool the mixture.

-

Filter the crude product to remove the catalyst.

-

Purify the product by washing with a suitable solvent (e.g., toluene) or through recrystallization and/or vacuum distillation to isolate the desired isomers of Bisphenol F.

Analytical Quantification of Bisphenol F using Bisphenol F-¹³C₆

Bisphenol F-¹³C₆ is used as an internal standard for the accurate quantification of Bisphenol F in complex matrices like urine, wastewater, and food samples by isotope dilution mass spectrometry. The general workflow involves sample preparation, extraction, and analysis by chromatography coupled with mass spectrometry.

Materials:

-

Bisphenol F-¹³C₆ internal standard solution

-

Sample matrix (e.g., urine, canned food)

-

Enzyme for deconjugation (for biological samples, e.g., β-glucuronidase)

-

Solid-phase extraction (SPE) cartridges

-

Extraction solvent (e.g., acetonitrile, methanol)

-

Derivatization agent (for GC-MS, e.g., acetic anhydride or a silylation agent)

-

High-performance liquid chromatograph (HPLC) or gas chromatograph (GC)

-

Tandem mass spectrometer (MS/MS) or high-resolution mass spectrometer (HRMS)

Procedure:

-

Sample Preparation:

-

Spike a known amount of the Bisphenol F-¹³C₆ internal standard into the sample.

-

For biological matrices like urine, perform enzymatic hydrolysis to deconjugate BPF metabolites back to their free form. This typically involves incubation with β-glucuronidase at 37°C overnight.

-

-

Extraction and Cleanup:

-

Perform a liquid-liquid extraction or, more commonly, a solid-phase extraction (SPE) to isolate and concentrate the analytes.

-

Condition the SPE cartridge with methanol and water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., methanol).

-

-

Analysis:

-

For LC-MS/MS: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase. Inject the sample into the HPLC-MS/MS system.

-

For GC-MS: Derivatize the extracted analytes to increase their volatility and thermal stability before injection into the GC-MS system.

-

-

Quantification:

-

Monitor the specific mass transitions for both native Bisphenol F and the ¹³C-labeled internal standard.

-

Calculate the concentration of Bisphenol F in the original sample based on the ratio of the peak areas of the native analyte to the internal standard and a calibration curve.

-

In Vitro Metabolism of Bisphenol F

The metabolism of Bisphenol F can be investigated in vitro using liver microsomes or cell lines to identify metabolic pathways and potential reactive metabolites.

Materials:

-

Pooled human liver microsomes or a suitable cell line (e.g., HepG2)

-

Bisphenol F

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride

-

NADPH regenerating system (for microsomal incubations)

-

Alamethicin (to permeabilize microsomal vesicles)

-

Acetonitrile (for quenching the reaction)

-

LC-HRMS or LC-MS/MS for metabolite identification

Procedure:

-

Prepare an incubation mixture containing phosphate buffer, magnesium chloride, and liver microsomes (or cells).

-

Add Bisphenol F to the mixture to initiate the reaction.

-

For microsomal studies, add an NADPH regenerating system to start the metabolic process.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a quenching solvent like cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant using LC-MS/MS or LC-HRMS to identify and quantify the parent compound and its metabolites (e.g., glucuronide and sulfate conjugates, hydroxylated species).

Signaling Pathways and Visualizations

Bisphenol F, similar to its analogue Bisphenol A, is an endocrine-disrupting chemical that can interfere with various biological signaling pathways.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

Bisphenol F can act as an agonist for PPARγ, a nuclear receptor involved in adipogenesis and lipid metabolism. This interaction suggests that BPF could function as an "obesogen." Activation of PPARγ by BPF can lead to the induction of genes involved in lipid metabolism.

Immunotoxicity and Apoptosis Induction in Macrophages

Studies have shown that Bisphenol F can induce apoptosis (programmed cell death) in macrophages. This process is mediated through the activation of the sphingomyelin-ceramide signaling pathway and oxidative stress, involving both intrinsic and extrinsic apoptotic pathways.

Bacterial Degradation Pathway of Bisphenol F

Certain bacteria, such as Sphingobium yanoikuyae, can biodegrade Bisphenol F. The degradation is initiated by an attack on the bridging carbon, leading to a series of enzymatic reactions that break down the molecule.

References

The Sentinel Molecule: A Technical Guide to Bisphenol F-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bisphenol F-¹³C₆ (BPF-¹³C₆), a critical tool in analytical chemistry for the precise quantification of Bisphenol F (BPF). As concerns over the endocrine-disrupting potential of bisphenols grow, accurate measurement of these compounds in various matrices is paramount. This document details the properties of BPF-¹³C₆, its application as an internal standard, and the experimental protocols for its use, providing a foundational resource for researchers in environmental science, toxicology, and pharmaceutical development.

Core Concepts: The Role of an Internal Standard

In quantitative analysis, particularly with sensitive techniques like mass spectrometry, variations in sample preparation, injection volume, and instrument response can introduce significant error. An internal standard (IS) is a compound with a chemical structure and physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to every sample and calibrant. By comparing the analyte's signal to the IS's signal, these variations can be normalized, leading to significantly more accurate and precise quantification.

Bisphenol F-¹³C₆ is an ideal internal standard for BPF analysis due to its structural and chemical similarity. The six carbon-13 isotopes in one of the phenol rings make it heavier than the native BPF, allowing it to be distinguished by a mass spectrometer. However, it behaves almost identically during extraction, chromatography, and ionization, effectively mirroring the analytical fate of the native BPF.[1][2]

Physicochemical Properties and Quantitative Data

The utility of BPF-¹³C₆ as an internal standard is rooted in its well-defined physical and chemical characteristics. A high degree of purity, typically exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC), ensures the accuracy of the standard concentration.[1][3]

Table 1: Physicochemical Properties of Bisphenol F-¹³C₆

| Property | Value | Reference |

| Chemical Formula | ¹³C₆C₇H₁₂O₂ | [3] |

| Molecular Weight | 206.19 g/mol | |

| Unlabeled CAS Number | 620-92-8 | |

| Labeled CAS Number | 1410794-06-7 | |

| Appearance | Solid | |

| Purity | >95% (by HPLC) | |

| Storage Temperature | +4°C |

Table 2: Mass Spectrometry Data for Bisphenol F and Bisphenol F-¹³C₆

The following table presents typical mass-to-charge ratios (m/z) for precursor and product ions used in tandem mass spectrometry (MS/MS) analysis in negative ion mode, which is common for phenolic compounds.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| Bisphenol F (BPF) | 199.0765 | 105.0335 | 93.0346 | |

| Bisphenol F-¹³C₆ | 205.10 | Typically +6 Da shift | Typically +6 Da shift | Theoretical |

Note: The exact m/z values for the product ions of BPF-¹³C₆ will depend on the fragmentation pathway and which fragment retains the ¹³C-labeled ring. The values are predicted to be shifted by approximately 6 Da from the corresponding unlabeled fragments.

Experimental Protocols

The following sections detail generalized protocols for the use of BPF-¹³C₆ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications. These should be considered as starting points and may require optimization for specific matrices and instrumentation.

LC-MS/MS Method for Bisphenol F in Aqueous Samples

This protocol is suitable for the analysis of BPF in samples such as drinking water, river water, or urine.

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To a 100 mL water sample, add a known amount of BPF-¹³C₆ internal standard solution (e.g., to achieve a final concentration of 10 ng/L).

-

Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut PPL) by passing 5 mL of methanol, followed by 5 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

-

Drying: Dry the cartridge under vacuum for 30 minutes.

-

Elution: Elute the analytes with two 3 mL aliquots of methanol or acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

3.1.2. LC-MS/MS Analysis

-

LC System: Agilent 1290 Infinity UHPLC or equivalent.

-

Column: A biphenyl or C18 column (e.g., Raptor Biphenyl 2.1 x 50 mm, 1.8 µm) is often used for bisphenol analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: Agilent 6550 Q-TOF or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MS/MS Transitions: Monitor the transitions listed in Table 2.

GC-MS Method for Bisphenol F in Solid Samples

This protocol is applicable to solid matrices such as food, soil, or sludge and often requires a derivatization step to increase the volatility of the bisphenols.

3.2.1. Sample Preparation: Extraction and Derivatization

-

Homogenization and Spiking: Homogenize the solid sample. To a known weight of the homogenized sample (e.g., 1 g), add the BPF-¹³C₆ internal standard.

-

Extraction: Perform an extraction using a suitable solvent (e.g., acetonitrile) and technique (e.g., ultrasound-assisted extraction or QuEChERS).

-

Cleanup: A cleanup step, such as dispersive solid-phase extraction (dSPE), may be necessary to remove matrix components.

-

Derivatization: Evaporate the cleaned extract to dryness. Add a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3.2.2. GC-MS Analysis

-

GC System: Agilent 7890B or equivalent.

-

Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: An oven temperature program that provides good separation of the derivatized bisphenols.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized BPF and BPF-¹³C₆.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of using an internal standard.

Caption: General experimental workflow for the analysis of Bisphenol F using BPF-¹³C₆ as an internal standard.

Caption: The principle of internal standard calibration for accurate quantification.

Conclusion

Bisphenol F-¹³C₆ is an indispensable tool for the accurate and reliable quantification of Bisphenol F in a variety of complex matrices. Its chemical and physical properties, which closely mimic those of the native analyte, allow it to effectively compensate for variations inherent in analytical procedures. By employing the principles of isotope dilution mass spectrometry and following robust experimental protocols, researchers can achieve high-quality data essential for assessing human exposure, understanding environmental fate, and ensuring the safety of consumer products and pharmaceuticals. This guide provides a solid foundation for the implementation of BPF-¹³C₆ as an internal standard in routine and research-oriented analytical laboratories.

References

A Technical Guide to Preliminary Studies on Bisphenol F Metabolism Utilizing Isotopic Tracers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes preliminary findings on Bisphenol F (BPF) metabolism. While the use of a ¹³C₆ tracer is ideal for such studies, a comprehensive review of currently available literature did not yield specific preliminary metabolic studies on BPF that utilized a ¹³C₆ tracer and provided extensive quantitative data. Therefore, this guide incorporates data from studies using other isotopic tracers, such as tritium (³H), and general methodologies for bisphenol metabolism analysis to provide a foundational understanding. The principles and experimental designs outlined are readily adaptable for future studies employing a ¹³C₆-BPF tracer.

Introduction to Bisphenol F Metabolism and the Role of ¹³C₆ Tracers

Bisphenol F (BPF) is increasingly used as a substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins. This has led to a growing need to understand its metabolic fate within biological systems. Isotopic tracers are invaluable tools in metabolism studies, allowing for the precise tracking and quantification of a compound and its metabolites. A ¹³C₆-labeled BPF tracer, in which six carbon atoms on the phenyl rings are replaced with the stable isotope ¹³C, is particularly advantageous. It allows for the differentiation of the administered BPF from any background environmental BPF and enables robust analysis using mass spectrometry-based techniques.

This guide provides an overview of the known metabolic pathways of BPF, summarizes available quantitative data from isotopic tracer studies, and details relevant experimental protocols.

Metabolic Pathways of Bisphenol F

The metabolism of BPF primarily occurs in the liver and involves both Phase I and Phase II enzymatic reactions. The primary goal of these transformations is to increase the water solubility of BPF to facilitate its excretion from the body.

-

Phase I Metabolism: This phase involves the oxidation of the BPF molecule, primarily through the action of cytochrome P450 (CYP) enzymes. The main reactions include hydroxylation of the aromatic rings, leading to the formation of catechol and other hydroxylated BPF metabolites.[1]

-

Phase II Metabolism: In this phase, the parent BPF molecule or its Phase I metabolites are conjugated with endogenous molecules. The most common conjugation reactions for BPF are glucuronidation and sulfation.[1] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, and result in the formation of BPF-glucuronide and BPF-sulfate. These conjugates are significantly more water-soluble than the parent compound.

Below are diagrams illustrating the key metabolic pathways of Bisphenol F.

Caption: Overview of Bisphenol F metabolic pathways.

Quantitative Data from Isotopic Tracer Studies

Table 1: Excretion of [³H]BPF Residues in Female Rats Following a Single Oral Dose

| Time (hours) | Route of Excretion | % of Administered Dose |

| 96 | Urine | 43 - 54% |

| 96 | Feces | 15 - 20% |

Data adapted from a study on the disposition and metabolic profiling of bisphenol F in pregnant and nonpregnant rats.

Table 2: Distribution of [³H]BPF Residues in Tissues of Female Rats 96 Hours After a Single Oral Dose

| Tissue | % of Administered Dose |

| Liver | ~0.5% |

| Uterus, Placenta, Amniotic Fluid, Fetuses (in pregnant rats) | 0.9 - 1.3% |

| Digestive Tract Lumen | 8 - 10% |

Data adapted from a study on the disposition and metabolic profiling of bisphenol F in pregnant and nonpregnant rats.

These data indicate that BPF is well-absorbed and primarily excreted in the urine as metabolites. The significant amount of radioactivity remaining in the digestive tract suggests potential enterohepatic circulation.

Experimental Protocols

The following sections detail generalized experimental protocols for in vivo and in vitro studies of BPF metabolism. These protocols can be adapted for use with a ¹³C₆-BPF tracer.

In Vivo Metabolism Study Protocol

This protocol describes a typical in vivo study to assess the absorption, distribution, metabolism, and excretion (ADME) of BPF.

Caption: Workflow for an in vivo BPF metabolism study.

1. Animal Model:

-

Select an appropriate animal model (e.g., Sprague-Dawley rats).

-

Acclimate animals to laboratory conditions for at least one week prior to the study.

2. Tracer Administration:

-

Synthesize or procure high-purity ¹³C₆-BPF.

-

Prepare a dosing solution of ¹³C₆-BPF in a suitable vehicle (e.g., corn oil).

-

Administer a single oral dose of ¹³C₆-BPF to the animals via gavage.

3. Sample Collection:

-

House animals in metabolic cages for the collection of urine and feces at predetermined time points (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours).

-

Collect blood samples via tail vein or cardiac puncture at specified times.

-

At the end of the study, euthanize the animals and collect relevant tissues (liver, kidney, fat, etc.).

4. Sample Preparation:

-

Urine: For analysis of conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase and sulfatase) is required to cleave the conjugate moieties.

-

Feces and Tissues: Homogenize samples and perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate BPF and its metabolites.

-

Incorporate an internal standard (e.g., deuterated BPF) during sample preparation to correct for matrix effects and extraction losses.

5. Analytical Measurement:

-

Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of ¹³C₆-BPF and its metabolites.

-

Monitor specific mass transitions for the parent compound and its expected metabolites (e.g., hydroxylated, glucuronidated, and sulfated forms).

6. Data Analysis:

-

Calculate the concentration of ¹³C₆-BPF and its metabolites in each sample.

-

Determine the pharmacokinetic parameters, excretion profiles, and tissue distribution.

In Vitro Metabolism Study Protocol (Liver Microsomes)

This protocol outlines an in vitro experiment to investigate the metabolic stability and metabolite profile of BPF using liver microsomes.

Caption: Workflow for an in vitro BPF metabolism study.

1. Reagents and Materials:

-

¹³C₆-BPF

-

Pooled human or animal liver microsomes

-

NADPH regenerating system (for Phase I metabolism)

-

UDPGA (for glucuronidation)

-

PAPS (for sulfation)

-

Phosphate buffer

2. Incubation Procedure:

-

Prepare an incubation mixture containing liver microsomes, phosphate buffer, and ¹³C₆-BPF in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the appropriate cofactors (NADPH, UDPGA, or PAPS).

-

Incubate at 37°C for a specified period (e.g., 0, 15, 30, 60, 120 minutes).

3. Reaction Termination and Sample Processing:

-

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

4. LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the remaining ¹³C₆-BPF and any formed metabolites.

5. Data Analysis:

-

Determine the rate of disappearance of ¹³C₆-BPF to assess its metabolic stability.

-

Identify and quantify the metabolites formed over time to characterize the metabolic profile.

Conclusion

The study of Bisphenol F metabolism is crucial for understanding its potential health effects. While specific preliminary studies utilizing a ¹³C₆ tracer with comprehensive quantitative data are yet to be widely published, the existing literature on BPF metabolism using other isotopic tracers and general in vitro methodologies provides a strong foundation for future research. The protocols and metabolic pathways detailed in this guide are intended to serve as a valuable resource for researchers and scientists in designing and conducting definitive studies on BPF metabolism using state-of-the-art ¹³C₆ tracer techniques. Such studies will be instrumental in generating the precise quantitative data needed for accurate risk assessment and regulatory decision-making.

References

A Technical Guide to the Stability and Storage of Bisphenol F-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bisphenol F-¹³C₆ (BPF-¹³C₆). It is intended to serve as a resource for researchers, scientists, and drug development professionals who utilize this isotopically labeled compound as an internal standard in analytical methods, particularly in pharmacokinetic and metabolism studies. This document summarizes available data on its stability, outlines experimental protocols for its assessment, and illustrates relevant biological pathways.

Introduction to Bisphenol F-¹³C₆

Bisphenol F-¹³C₆ is a stable isotope-labeled form of Bisphenol F (BPF), a monomer used in the production of epoxy resins and polycarbonates. The six carbon atoms on one of the phenolic rings are replaced with the ¹³C isotope. This labeling provides a distinct mass signature, making BPF-¹³C₆ an ideal internal standard for quantitative analysis of BPF in various matrices using mass spectrometry-based methods.[1] Accurate and reliable quantification depends on the stability and purity of the internal standard. Therefore, understanding the factors that can affect the stability of BPF-¹³C₆ is crucial for ensuring data integrity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Bisphenol F-¹³C₆ is presented in Table 1.

Table 1: Chemical and Physical Properties of Bisphenol F-¹³C₆

| Property | Value | Reference |

| Chemical Name | 4,4'-Methylenebis(phenol-¹³C₆) | [2] |

| CAS Number | 1410794-06-7 | [2] |

| Molecular Formula | ¹³C₆C₇H₁₂O₂ | [2] |

| Molecular Weight | 206.19 g/mol | [2] |

| Appearance | Solid | - |

| Purity (typical) | >95% (by HPLC) |

Recommended Storage Conditions

The stability of Bisphenol F-¹³C₆ is dependent on the storage conditions. Recommendations from various suppliers are summarized in Table 2.

Table 2: Recommended Storage Conditions for Bisphenol F-¹³C₆

| Format | Recommended Storage Temperature | Additional Recommendations | Reference |

| Neat Solid | +4°C or -20°C | Store in a dry, dark place. | - |

| Solution in Acetonitrile | Room Temperature | Store away from light and moisture. | - |

It is crucial to adhere to the supplier's specific recommendations provided on the certificate of analysis for the particular lot of the compound being used.

Stability Profile

A study on Bisphenol F diglycidyl ether (BFDGE), a derivative of BPF, showed that its stability in solution is influenced by the solvent composition and storage temperature. The degradation of BFDGE was more pronounced in aqueous solutions compared to solutions with a higher organic solvent content. Lower storage temperatures generally resulted in reduced degradation. For instance, in a solution with a high water content, significant degradation of BFDGE was observed after a few days at room temperature.

Based on these findings and general principles of chemical stability, the following factors can be expected to influence the stability of Bisphenol F-¹³C₆:

-

Temperature: Higher temperatures are likely to accelerate degradation.

-

pH: Extreme pH conditions may lead to decomposition.

-

Light: Exposure to UV light can induce photochemical degradation.

-

Oxidizing agents: The phenolic hydroxyl groups are susceptible to oxidation.

-

Solvent: The choice of solvent for stock solutions is critical. Protic solvents, especially water, may participate in degradation reactions. Acetonitrile is a commonly used and generally suitable solvent for storing bisphenols.

For critical applications, it is highly recommended to perform in-house stability studies under the specific experimental conditions to be used.

Potential Degradation Pathway

The degradation of Bisphenol F in the environment and in biological systems has been studied. The primary degradation pathway involves the oxidation of the methylene bridge. A proposed degradation pathway for Bisphenol F is illustrated in the following diagram. The ¹³C-labeled ring in Bisphenol F-¹³C₆ is expected to remain intact during these initial degradation steps.

Caption: Proposed aerobic degradation pathway of Bisphenol F.

Relevant Signaling Pathways

Bisphenol F, like other bisphenols, is known to be an endocrine-disrupting chemical and can interfere with various cellular signaling pathways. Its effects are often mediated through its interaction with nuclear receptors, particularly the estrogen receptors (ERα and ERβ). The binding of BPF to these receptors can trigger a cascade of downstream events, affecting gene expression and cellular processes.

The following diagram illustrates a simplified overview of the estrogen receptor signaling pathway that can be activated by Bisphenol F.

Caption: Simplified estrogen receptor signaling pathway activated by Bisphenol F.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of Bisphenol F-¹³C₆ should be performed to ensure its suitability as an internal standard. The following provides a general framework for an experimental protocol.

Objective

To evaluate the stability of Bisphenol F-¹³C₆ in a specific solvent and at various storage conditions over a defined period.

Materials

-

Bisphenol F-¹³C₆ (neat solid or certified solution)

-

High-purity solvent (e.g., acetonitrile, methanol)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with PTFE-lined caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

-

Validated analytical column (e.g., C18)

-

Controlled temperature chambers/refrigerators/freezers

-

Light exposure chamber (optional, for photostability)

Experimental Workflow

The following diagram outlines a typical workflow for a stability study.

Caption: General workflow for a stability assessment study.

Procedure

-

Preparation of Stock Solution: Accurately weigh a known amount of Bisphenol F-¹³C₆ and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration. If starting from a certified solution, dilute as necessary.

-

Preparation of Working Solutions: Prepare working solutions at a concentration relevant to the intended analytical method.

-

Aliquoting and Storage: Aliquot the working solutions into amber glass vials. Store the vials under various conditions to be tested (e.g., -20°C, 4°C, room temperature, and exposed to light).

-

Time-Point Analysis: At each scheduled time point (including time zero), retrieve a set of vials from each storage condition.

-

Sample Analysis: Analyze the samples using a validated HPLC method. The method should be capable of separating Bisphenol F-¹³C₆ from any potential degradation products.

-

Data Analysis: Record the peak area or concentration of Bisphenol F-¹³C₆ at each time point. Calculate the percentage of the initial concentration remaining.

Acceptance Criteria

The stability of Bisphenol F-¹³C₆ is considered acceptable if the mean concentration at each time point is within a predefined range of the initial concentration (e.g., ±10%). Any significant appearance of new peaks in the chromatogram should be investigated.

Conclusion

This technical guide provides essential information regarding the stability and storage of Bisphenol F-¹³C₆. While specific, long-term stability data for the isotopically labeled compound is limited, the provided information on the unlabeled parent compound, related structures, and general principles of chemical stability offers a solid foundation for its proper handling and use. For ensuring the highest quality of analytical data, it is imperative to adhere to the recommended storage conditions and, when necessary, perform in-house stability validation under the specific experimental conditions of use. The provided diagrams of the degradation and signaling pathways offer a broader context for the application of this important analytical standard in research and development.

References

A Technical Guide to Bisphenol F-¹³C₆: Commercial Availability, Purity, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity of the stable isotope-labeled compound, Bisphenol F-¹³C₆. It also details a representative experimental protocol for its use as an internal standard in analytical methodologies and explores the key signaling pathways influenced by Bisphenol F, for which this isotopic analog is a crucial tool for quantitative studies.

Introduction

Bisphenol F (BPF), a structural analog of Bisphenol A (BPA), is increasingly used in the production of epoxy resins and polycarbonates.[1] This has led to a growing need for accurate and sensitive analytical methods to monitor its presence in environmental and biological samples. Bisphenol F-¹³C₆, a stable isotope-labeled version of BPF, is an indispensable tool for researchers, serving as an ideal internal standard for quantification by isotope dilution mass spectrometry. Its chemical behavior is virtually identical to the unlabeled native compound, but its distinct mass allows for precise differentiation and measurement, minimizing matrix effects and improving the accuracy of quantitative analysis.[1]

Commercial Availability and Purity of Bisphenol F-¹³C₆

Bisphenol F-¹³C₆ is commercially available from several reputable suppliers of analytical reference materials and stable isotope-labeled compounds. It is typically offered as a neat solid or in solution, with purity levels suitable for sensitive analytical applications. The following tables summarize the availability and key specifications from prominent vendors.

Table 1: Commercial Suppliers of Bisphenol F-¹³C₆

| Supplier | Product Form | Purity | Analytical Method for Purity |

| LGC Standards | Neat Solid | >95% | HPLC |

| Cambridge Isotope Laboratories | Solution (in acetonitrile) | 98% | Not Specified |

| Vulcanchem | Solid | >95% | HPLC |

| MedchemExpress | Solid | Not Specified | Not Specified |

Table 2: Key Chemical and Physical Properties of Bisphenol F-¹³C₆

| Property | Value |

| CAS Number | 1410794-06-7 |

| Molecular Formula | ¹³C₆C₇H₁₂O₂ |

| Molecular Weight | ~206.19 g/mol |

| Appearance | Solid |

| Storage Temperature | +4°C |

Experimental Protocol: Quantification of Bisphenol F in Human Urine using Isotope Dilution HPLC-MS/MS

This protocol provides a detailed methodology for the determination of Bisphenol F in human urine samples, employing Bisphenol F-¹³C₆ as an internal standard. This method is based on established analytical procedures for bisphenols in biological matrices.

1. Materials and Reagents

-

Bisphenol F (native standard)

-

Bisphenol F-¹³C₆ (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Formic acid

-

β-glucuronidase enzyme

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human urine samples

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve native Bisphenol F and Bisphenol F-¹³C₆ in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the stock solutions with a methanol/water mixture to prepare a series of calibration standards and a working internal standard solution.

3. Sample Preparation

-

Spiking: To a 1 mL urine sample, add a known amount of the Bisphenol F-¹³C₆ internal standard solution.

-

Enzymatic Hydrolysis: Add β-glucuronidase enzyme to the urine sample to deconjugate any glucuronidated Bisphenol F metabolites. Incubate at 37°C for a specified time (e.g., 2-4 hours).

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the analytes with a high-organic solvent mixture (e.g., acetonitrile or methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for HPLC-MS/MS analysis.

4. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both native Bisphenol F and Bisphenol F-¹³C₆.

5. Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the native Bisphenol F to the peak area of the Bisphenol F-¹³C₆ internal standard against the concentration of the calibration standards.

-

Determine the concentration of Bisphenol F in the urine samples from the calibration curve.

Workflow for Bisphenol F Quantification

Caption: Workflow for the quantification of Bisphenol F in urine using isotope dilution HPLC-MS/MS.

Signaling Pathways Modulated by Bisphenol F

Bisphenol F, as an endocrine-disrupting chemical, exerts its biological effects by interacting with various cellular signaling pathways. Understanding these pathways is crucial for assessing its potential health risks. Bisphenol F-¹³C₆ is a valuable tool for accurately quantifying BPF levels in in-vitro and in-vivo studies investigating these mechanisms.

1. Estrogen Receptor Signaling Pathway

Bisphenol F is known to possess estrogenic activity, primarily by binding to estrogen receptors (ERα and ERβ).[2] This interaction can mimic the effects of endogenous estrogens, leading to the activation or inhibition of downstream gene expression.

Estrogen Receptor Signaling

Caption: Simplified diagram of the Estrogen Receptor signaling pathway activated by Bisphenol F.

2. PI3K/Akt/GSK3β Signaling Pathway

Studies on bisphenols have indicated their potential to modulate the PI3K/Akt/GSK3β signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.

PI3K/Akt/GSK3β Signaling Pathway

Caption: Overview of the PI3K/Akt/GSK3β signaling pathway potentially modulated by Bisphenol F.

Conclusion

Bisphenol F-¹³C₆ is a commercially available and high-purity stable isotope-labeled standard essential for the accurate quantification of Bisphenol F in various matrices. Its use in isotope dilution mass spectrometry provides researchers with a robust tool to investigate human exposure and to elucidate the molecular mechanisms and signaling pathways affected by this emerging environmental contaminant. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for scientists and professionals in the fields of analytical chemistry, toxicology, and drug development.

References

Environmental Fate of Bisphenol F-¹³C₆: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) is increasingly used as a substitute for Bisphenol A (BPA) in the production of epoxy resins and polycarbonates. Consequently, its presence in the environment is a growing concern. Understanding the environmental fate of BPF is crucial for assessing its potential risks to ecosystems and human health. The ¹³C₆-labeled form of BPF (Bisphenol F-¹³C₆) is an important analytical tool, often used as an internal standard for the accurate quantification of BPF in environmental and biological matrices. This guide provides a comprehensive overview of the environmental degradation pathways, kinetics, and experimental methodologies related to BPF.

Quantitative Data on Environmental Degradation

The persistence and degradation of Bisphenol F vary significantly across different environmental compartments. The following tables summarize key quantitative data from various studies.

Table 1: Degradation of Bisphenol F in Aquatic Environments

| Environmental Matrix | Condition | Degradation Metric | Value | Reference |

| Seawater | Aerobic | Biodegradation Efficiency | > 92% (after 60 days) | [1][2] |

| Activated Sludge | Aerobic | Half-life (t½) | < 4.3 days | [3] |

| Aqueous Solution | Catalytic Oxidation (CoFe/BC/PMS) | Removal Efficiency | > 99% | [4] |

Table 2: Persistence of Bisphenols in Soil and Sediment

| Compound | Environmental Matrix | Condition | Half-life (t½) | Reference |

| Bisphenols (general) | Soil | Aerobic/Anaerobic | 30 - 360 days | [5] |

| Bisphenols (general) | Sediment | Aerobic/Anaerobic | 135 - 1621 days | |

| Bisphenol S (BPS) | Soil | Aerobic | 2.8 days | |

| Bisphenol AF (BPAF) | Forest Soil | Aerobic | 32.6 days | |

| Bisphenol AF (BPAF) | Farm Soil | Aerobic | 24.5 days |

Note: Specific half-life data for Bisphenol F in soil and sediment is limited. The data for general bisphenols and other analogues like BPS and BPAF are provided for context.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the environmental fate of BPF. Below are representative protocols for degradation studies and analytical determination.

Aerobic Biodegradation Study in Seawater (Sea Die-Away Method)

This protocol is adapted from studies investigating the biodegradation of bisphenols in marine environments.

-

Sample Collection: Collect seawater from the study site.

-

Microcosm Preparation:

-

Dispense 50 mL of raw, unfiltered seawater into 70 mL test tubes.

-

Spike the samples with BPF to achieve a final concentration of 4-9 mg/L.

-

Prepare control samples with autoclaved seawater to assess abiotic degradation.

-

-

Incubation:

-

Incubate all test tubes at 28°C with shaking at 120 rpm in the dark for up to 60 days.

-

-

Sampling:

-

At predetermined intervals, withdraw 2 mL aliquots from each test tube.

-

Centrifuge the aliquots to remove suspended solids.

-

-

Analysis:

-

Analyze the supernatant for the concentration of BPF and its degradation products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aerobic Biodegradation Study in Soil

The following is a generalized protocol for assessing BPF degradation in soil, based on common practices for such studies.

-

Soil Preparation:

-

Collect soil from the desired location. Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

-

Adjust the moisture content to a specified level (e.g., 60% of water holding capacity).

-

-

Spiking and Incubation:

-

Weigh a designated amount of prepared soil (e.g., 50 g) into individual flasks.

-

Spike the soil with a solution of BPF-¹³C₆ in a suitable solvent (e.g., methanol) to achieve the target concentration (e.g., 100 µg/kg). Allow the solvent to evaporate.

-

Prepare control samples with sterilized soil to evaluate abiotic degradation.

-

Incubate the flasks in the dark at a constant temperature (e.g., 22 ± 2 °C) for a period of up to 180 days.

-

-

Extraction:

-

At each sampling point, extract the soil samples. A common method is accelerated solvent extraction (ASE) or sonication with a solvent mixture (e.g., acetone/hexane).

-

-

Clean-up:

-

The extract is then cleaned up to remove interfering substances using techniques like solid-phase extraction (SPE).

-

-

Analysis:

-

The final extract is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to determine the concentration of BPF-¹³C₆ and its metabolites.

-

Analytical Method for Bisphenol F Determination

The following outlines a typical analytical procedure for the quantification of BPF in environmental samples.

-

Sample Preparation:

-

Water Samples: Filter the water sample through a 0.45 µm membrane. For trace analysis, pre-concentration using solid-phase extraction (SPE) may be necessary.

-

Soil/Sediment Samples: Extract the sample using a suitable solvent (e.g., acetonitrile) via sonication or pressurized liquid extraction. The extract is then centrifuged and the supernatant is collected.

-

-

Chromatographic Separation:

-

Utilize a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

A C18 column is commonly used for separation.

-

The mobile phase typically consists of a gradient of acetonitrile and water, often with a modifier like formic acid.

-

-

Detection:

-

Fluorescence Detection (FLD): BPF exhibits natural fluorescence, allowing for sensitive detection.

-

Mass Spectrometry (MS): For higher selectivity and confirmation, tandem mass spectrometry (MS/MS) is employed. The instrument is operated in multiple reaction monitoring (MRM) mode for quantification.

-

Degradation Pathways and Mechanisms

Bisphenol F undergoes degradation in the environment through several pathways, including microbial degradation, advanced oxidation processes, and photodegradation.

Microbial Biodegradation

Microorganisms play a significant role in the breakdown of BPF in soil, sediment, and water. Several bacterial strains, particularly from the genera Sphingobium and Novosphingobium, have been identified as capable of degrading BPF. The degradation typically proceeds through a series of hydroxylation and cleavage reactions.

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes, such as those involving sulfate (SO₄⁻•) and hydroxyl (•OH) radicals, can rapidly degrade BPF in water. These highly reactive species attack the electron-rich aromatic rings of the BPF molecule, leading to its fragmentation and eventual mineralization.

Photodegradation

While direct photolysis of bisphenols is generally slow, indirect photodegradation in the presence of photosensitizers can be a more significant pathway in surface waters. The photodegradation of BPF is expected to be similar to that of BPA, involving the formation of phenolic intermediates.

Conclusion

The environmental fate of Bisphenol F is complex and dependent on the specific environmental compartment and conditions. While BPF can be degraded through microbial action, advanced oxidation processes, and photodegradation, its persistence can be significant, particularly in soil and sediment. The use of Bisphenol F-¹³C₆ is invaluable for accurately tracing and quantifying BPF in complex matrices, enabling a more precise assessment of its environmental distribution and fate. Further research is needed to determine the specific degradation rates of BPF in various soil and sediment types and to fully elucidate the structures of all transformation products.

References

- 1. Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Soil Microbiome Response to Contamination with Bisphenol A, Bisphenol F and Bisphenol S - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Application of Bisphenol F-¹³C₆ in Toxicological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary application of Bisphenol F-¹³C₆ (BPF-¹³C₆) in toxicological research. Contrary to being a direct subject of toxicological studies, BPF-¹³C₆ serves a critical role as an internal standard in analytical methodologies, specifically isotope dilution mass spectrometry, to ensure the accurate quantification of Bisphenol F (BPF) in biological and environmental matrices. This guide will detail the principles of its application, provide exemplary experimental protocols, present quantitative data from BPF toxicological studies that rely on such methods, and visualize the associated workflows and metabolic pathways.

Core Application: Isotope Dilution Mass Spectrometry

Bisphenol F-¹³C₆ is a stable isotope-labeled (SIL) analogue of BPF. In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are the gold standard for quantification. This is due to the principle of isotope dilution, where a known amount of the SIL internal standard is added to a sample at the beginning of the analytical process.

The SIL internal standard (BPF-¹³C₆) is chemically identical to the analyte (BPF) and therefore exhibits the same behavior during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the SIL internal standard, an accurate and precise quantification of the analyte can be achieved, correcting for matrix effects and procedural inconsistencies.

Data Presentation: Quantitative Toxicological Data for Bisphenol F

The following tables summarize quantitative data from toxicological studies on Bisphenol F. The accuracy of the concentration measurements in these studies is reliant on robust analytical methods, such as LC-MS/MS with the use of a stable isotope-labeled internal standard like Bisphenol F-¹³C₆.

Table 1: Pharmacokinetic Parameters of Bisphenol F in Male and Female Sprague-Dawley Rats Following a Single Oral Dose.

| Parameter | Male Rats (200 mg/kg) | Female Rats (Dose not specified) |

| Tmax (h) | 0.5 | - |

| Cmax (ng/mL) | 123.5 ± 45.7 | - |

| AUC₀-t (ng·h/mL) | 487.6 ± 189.5 | - |

| t₁/₂ (h) | 3.5 ± 1.2 | - |

| NOAEL (mg/kg/day) | 2 | 5 |

| NOEL (mg/kg/day) | 2 | 1 |

Data sourced from pharmacokinetic studies on BPF.[1][2]

Table 2: Method Validation Parameters for the Quantification of Bisphenol F in Urine using UPLC-ESI-MS/MS.

| Parameter | Value |

| Quantitation Limit (µg/L) | 0.10 |

| Detection Limit (µg/L) | 0.03 |

| Recovery Rate (%) | 95.9 - 101 |

| Within-day Precision (RSD %) | 2.9 - 6.2 |

| Day-to-day Precision (RSD %) | 2.8 - 12.9 |

These parameters demonstrate the reliability of the analytical method for toxicological and biomonitoring studies.[2]

Experimental Protocols

Protocol 1: Quantification of Bisphenol F in Human Urine using Isotope Dilution UPLC-ESI-MS/MS

This protocol provides a detailed methodology for the determination of BPF in urine, a common matrix in toxicological and human biomonitoring studies.

1. Sample Preparation (Enzymatic Hydrolysis and Dispersive Liquid-Liquid Microextraction - DLLME)

-

Spiking: To 1 mL of urine sample, add a known concentration of Bisphenol F-¹³C₆ solution (e.g., 10 µL of a 1 µg/mL solution) as the internal standard.

-

Buffering: Add 1 mL of 1 M ammonium acetate buffer (pH 5.0).

-

Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/arylsulfatase to hydrolyze the conjugated BPF metabolites (glucuronides and sulfates) back to the free form. Incubate at 37°C for at least 4 hours or overnight.

-

DLLME:

-

Add 500 µL of acetone (as a disperser solvent) and 100 µL of tetrachloroethane (as an extraction solvent) to the hydrolyzed sample.

-

Vortex vigorously for 2 minutes to form a cloudy solution.

-

Centrifuge at 5000 rpm for 5 minutes to separate the phases.

-

Collect the sedimented organic phase (tetrachloroethane) using a microsyringe.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile).

-

2. UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-1 min: 30% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 30% B for column re-equilibration

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

-

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Bisphenol F (Quantifier) | 199.1 | 106.1 | 30 | 20 |

| Bisphenol F (Qualifier) | 199.1 | 199.1 | 30 | 5 |

| Bisphenol F-¹³C₆ (Internal Standard) | 205.1 | 110.1 | 30 | 20 |

Note: The exact m/z values for BPF-¹³C₆ may vary depending on the specific labeling pattern. The values provided are illustrative. The optimal cone voltage and collision energy should be determined empirically for the specific instrument used.

Mandatory Visualizations

Caption: Workflow for the quantification of Bisphenol F in urine.

Caption: Simplified metabolic pathway of Bisphenol F in mammals.

References

Methodological & Application

Application Note: Quantification of Bisphenol F in Human Plasma using Isotope Dilution LC-MS/MS with Bisphenol F-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol F (BPF) is increasingly used as a substitute for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1] This has led to a growing need for sensitive and selective analytical methods to monitor human exposure to BPF. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for the accurate quantification of organic micropollutants in complex biological matrices.[2] This application note provides a detailed protocol for the quantification of BPF in human plasma using Bisphenol F-¹³C₆ as an internal standard.

Principle

This method employs a simple and rapid protein precipitation for the extraction of Bisphenol F (BPF) and the ¹³C₆-labeled internal standard from human plasma. The extract is then analyzed by LC-MS/MS in negative ionization mode using multiple reaction monitoring (MRM). The stable isotope-labeled internal standard (Bisphenol F-¹³C₆) is structurally identical to the analyte but has a different mass, allowing it to co-elute with the analyte and compensate for variations in sample preparation and instrument response.[3] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

Bisphenol F (analytical standard)

-

Bisphenol F-¹³C₆ (internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K₂EDTA)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of BPF and Bisphenol F-¹³C₆ in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate BPF stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the intermediate Bisphenol F-¹³C₆ stock solution with 50:50 (v/v) methanol:water.

Sample Preparation

-

Thaw human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 10 ng/mL Bisphenol F-¹³C₆ internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 20% B, hold for 0.5 min; linear ramp to 95% B over 3.5 min; hold at 95% B for 1 min; return to 20% B in 0.1 min and re-equilibrate for 1.9 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | BPF: Precursor Ion (m/z) 199.3 → Product Ions (m/z) 93.1 (Quantifier), 105.1 (Qualifier) ¹³C₆-BPF: Precursor Ion (m/z) 205.3 → Product Ion (m/z) 99.1 (Quantifier)[4] |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Source Temperature | 150°C |

Data Presentation

Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery (%) | 85 - 110% |

Quality Control Sample Results

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LQC | 0.3 | 0.29 | 96.7 | 8.5 |

| MQC | 5 | 5.2 | 104.0 | 6.2 |

| HQC | 80 | 78.9 | 98.6 | 4.8 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for BPF quantification in plasma.

BPF Signaling Pathway Disruption

Caption: BPF interferes with estrogen and thyroid hormone signaling.

Discussion

The described method provides a robust and sensitive approach for the quantification of Bisphenol F in human plasma. The use of a simple protein precipitation protocol allows for high-throughput analysis, which is essential for large-scale biomonitoring and clinical studies. The isotope dilution technique ensures the accuracy and precision of the results by correcting for matrix effects and procedural losses.

Bisphenol F has been shown to exhibit endocrine-disrupting properties, primarily through its interaction with estrogen and thyroid hormone signaling pathways.[5] BPF can bind to estrogen receptors (ERα and ERβ), leading to the modulation of estrogen-responsive genes and subsequent estrogenic effects. Additionally, BPF has been found to bind to thyroid hormone receptors (TRα and TRβ), potentially interfering with normal thyroid hormone signaling. This highlights the importance of monitoring human exposure to BPF and its potential health implications.

Conclusion

This application note details a validated LC-MS/MS method for the quantification of Bisphenol F in human plasma using Bisphenol F-¹³C₆ as an internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings. The provided information on the endocrine-disrupting signaling pathways of BPF underscores the relevance of this analytical method for assessing human exposure and its potential health risks.

References

Application Note & Protocol: Preparation of Bisphenol F-¹³C₆ Internal Standard Working Solution

Introduction

This document provides a detailed protocol for the preparation of a Bisphenol F-¹³C₆ (BPF-¹³C₆) internal standard (IS) working solution for use in quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[1][2] This protocol outlines the steps for preparing a primary stock solution from a neat (solid) standard and subsequent serial dilutions to obtain a final working solution at a desired concentration.

Materials and Reagents

-

Standard: Bisphenol F-¹³C₆ (CAS No. 1410794-06-7), neat solid, purity >95%[3]

-

Labware:

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

-

Calibrated micropipettes (e.g., 10-100 µL, 100-1000 µL)

-

Amber glass vials with PTFE-lined caps for storage

-

Spatula

-

Weighing paper or boat

-